molecular formula C15H18N2O5 B4439491 6,7-dimethoxy-3-(tetrahydrofuran-2-ylmethyl)quinazoline-2,4(1H,3H)-dione

6,7-dimethoxy-3-(tetrahydrofuran-2-ylmethyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B4439491
M. Wt: 306.31 g/mol
InChI Key: JFVALTCBEXDZPN-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-(tetrahydrofuran-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-(tetrahydrofuran-2-ylmethyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazoline Core: Starting from a suitable aromatic precursor, the quinazoline core can be constructed through cyclization reactions.

    Introduction of Methoxy Groups: Methoxylation reactions can be employed to introduce the methoxy groups at the 6 and 7 positions.

    Attachment of the Tetrahydrofuran-2-ylmethyl Group: This step might involve nucleophilic substitution or addition reactions to attach the tetrahydrofuran-2-ylmethyl group to the quinazoline core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the tetrahydrofuran ring.

    Reduction: Reduction reactions could target the quinazoline core or the carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

6,7-Dimethoxy-3-(tetrahydrofuran-2-ylmethyl)quinazoline-2,4(1H,3H)-dione could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its therapeutic potential, particularly in oncology or neurology.

    Industry: Possible applications in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways would depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Other compounds in the quinazoline family with similar structures.

    Methoxy-Substituted Quinazolines: Compounds with methoxy groups at different positions.

    Tetrahydrofuran-Containing Compounds: Molecules that include the tetrahydrofuran ring.

Uniqueness

6,7-Dimethoxy-3-(tetrahydrofuran-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct biological or chemical properties.

Properties

IUPAC Name

6,7-dimethoxy-3-(oxolan-2-ylmethyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-20-12-6-10-11(7-13(12)21-2)16-15(19)17(14(10)18)8-9-4-3-5-22-9/h6-7,9H,3-5,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVALTCBEXDZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CC3CCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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